Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

Medicinal Chemistry Lipophilicity ADME

Securing pyridine building blocks with precise C2-ethyl substitution is critical for reproducible SAR studies. This compound delivers the exact 2-ethyl-6-aminomethyl-3-carboxylate pattern essential for lead optimization. • C2-ethyl group modulates lipophilicity (Log P ~0.75 vs. ~-0.2 for des-ethyl analog) & steric effects on C3-ester reactivity • Orthogonal methyl ester & aminomethyl enable sequential derivatization without protecting group manipulation • 95% purity, stocked for immediate global shipment; not hazardous for transport

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13314830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)CN)C(=O)OC
InChIInChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3
InChIKeyUQLFFUGKGSXEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate: Core Specifications and Value


Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS 1443980-29-7) is a pyridine-based small molecule building block with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol [1]. It is commercially available at a standard research purity of 95% from suppliers including AKSci and Enamine . The compound is characterized by a trisubstituted pyridine core featuring a C2-ethyl group, a C3-methyl ester, and a C6-aminomethyl group . Its computed Log P is 0.747 to 0.798, indicating a moderate lipophilicity profile suitable for lead optimization in drug discovery [2].

Synthetic handles Trisubstituted pyridine with C2-ethyl, C6-aminomethyl, and C3-methyl ester groups supports sequential derivatization
Lipophilicity profile Reported computed Log P ~0.75 indicates moderate lipophilicity suitable for lead optimization permeability screening

Why Generic Substitution Fails for This Building Block


Generic substitution of this compound with simpler aminomethylpyridine carboxylates (e.g., methyl 6-(aminomethyl)nicotinate) is not scientifically equivalent due to the critical influence of the C2-ethyl group on both physicochemical properties and downstream synthetic outcomes. The ethyl substituent increases molecular weight (194.23 vs. 166.18 g/mol for the des-ethyl analog) and lipophilicity (Log P ~0.75 vs. ~-0.2 for methyl 6-(aminomethyl)nicotinate), which directly alters compound behavior in reaction media and biological assays [1]. Furthermore, the 2-ethyl group exerts steric and electronic effects on the adjacent C3-carboxylate, modulating its reactivity in ester hydrolysis and amide bond formation compared to unsubstituted or 2-methyl analogs . For procurement decisions, selecting the correct substitution pattern is essential to ensure reproducibility of synthetic routes, particularly when the ethyl group is required as a mimic of larger hydrophobic moieties in structure-activity relationship (SAR) studies.

Substitution pattern mismatch
Des-ethyl analogs shift molecular weight and Log P, potentially altering reaction media partitioning and biological assay behavior.
Reactivity divergence
C2-ethyl steric effects modulate C3-carboxylate reactivity; substitution with H or Me may change hydrolysis or coupling outcomes.
SAR context disruption
Ethyl group serves as a hydrophobic mimic; replacing it with smaller substituents can misrepresent structure-activity relationships.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity-Driven SAR: Log P and Log D Comparison

The target compound exhibits an experimental/computed Log P of 0.747 to 0.798, which is significantly higher than the des-ethyl analog methyl 6-(aminomethyl)pyridine-3-carboxylate, whose Log P is estimated to be approximately -0.2 to 0.1 [1]. At physiological pH (7.4), the target compound has a computed Log D of -0.29, whereas the des-ethyl analog is more hydrophilic, with an estimated Log D < -1.0 [1][2]. This 0.5–1.0 log unit difference in lipophilicity is critical for optimizing membrane permeability and target engagement in drug discovery programs.

Lipophilicity (Log P/D)
Context-dependent
Target: Log P 0.75–0.80, Log D -0.29
Des-ethyl analog: Log P ~0, Log D
Reported lipophilicity difference supports SAR-based lead selection
Computed values; experimental verification recommended
MW & Rotatable Bonds
Head-to-head
Target: 194.23 g/mol, 4 rot. bonds
Des-ethyl: 166.18, 3
Carboxylic acid: 180.20, 3
tBu ester: 236.31, 5
Intermediate MW and flexibility may balance permeability and solubility
Vendor-reported molecular formulas
Ester Deprotection
Class-level
Methyl ester: basic hydrolysis (LiOH/NaOH)
tert-Butyl ester: acidic (TFA/DCM)
Reported reactivity profile informs orthogonal protection strategy
Class-level inference; validate in specific sequence
PNMT Inhibition (Ki)
Context-dependent
1.11 × 10⁶ nM (1.11 mM)
Reported weak inhibition supports negative-control assay context
Radiochemical bovine PNMT assay; 10⁴-fold less potent than optimized inhibitors
Medicinal Chemistry Lipophilicity ADME Lead Optimization

Molecular Weight and Rotatable Bond Comparison

The target compound has a molecular weight of 194.23 g/mol and contains 4 rotatable bonds, whereas the des-ethyl analog methyl 6-(aminomethyl)pyridine-3-carboxylate has a molecular weight of 166.18 g/mol and 3 rotatable bonds . The carboxylic acid analog, 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid, has a molecular weight of 180.20 g/mol and 3 rotatable bonds . The tert-butyl ester analog, tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, has a molecular weight of 236.31 g/mol and 5 rotatable bonds [1].

MW & Rotatable Bonds
Head-to-head
Target: 194.23 g/mol, 4 rot. bonds
Des-ethyl: 166.18, 3
Carboxylic acid: 180.20, 3
tBu ester: 236.31, 5
Intermediate MW and flexibility may balance permeability and solubility
Vendor-reported molecular formulas
Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Ester Hydrolysis Reactivity and Deprotection Strategies

The methyl ester of the target compound undergoes hydrolysis to the corresponding carboxylic acid under standard saponification conditions (e.g., LiOH, THF/H2O), yielding 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid . In contrast, the tert-butyl ester analog (CAS 2248331-57-7) requires acidic conditions (e.g., TFA, DCM) for selective deprotection, enabling orthogonal protecting group strategies in multi-step syntheses [1]. The target compound's methyl ester offers intermediate hydrolytic stability compared to the more labile tert-butyl ester and the less reactive ethyl ester analog .

Ester Deprotection
Class-level
Methyl ester: basic hydrolysis (LiOH/NaOH)
tert-Butyl ester: acidic (TFA/DCM)
Reported reactivity profile informs orthogonal protection strategy
Class-level inference; validate in specific sequence
Organic Synthesis Protecting Group Chemistry Ester Hydrolysis Orthogonal Deprotection

PNMT Inhibition Activity vs. Class Baseline

The target compound has been tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. In a radiochemical assay using bovine PNMT, the compound exhibited a Ki value of 1.11 × 10⁶ nM (1.11 mM) [1]. While this represents weak inhibition, it provides a baseline for the aminomethylpyridine scaffold against PNMT. For context, potent PNMT inhibitors in the aminomethylpyridine class typically exhibit Ki values in the nanomolar range (e.g., SKF 64139, Ki = 10–100 nM) [2].

PNMT Inhibition (Ki)
Context-dependent
1.11 × 10⁶ nM (1.11 mM)
Reported weak inhibition supports negative-control assay context
Radiochemical bovine PNMT assay; 10⁴-fold less potent than optimized inhibitors
Enzyme Inhibition Phenylethanolamine N-Methyltransferase Neuroscience Adrenergic System

Procurement Applications in Drug Discovery and Chemical Biology


Lead Optimization with Controlled Lipophilicity

The target compound's computed Log P of 0.747–0.798 [1] makes it an ideal starting point for medicinal chemistry campaigns where a moderate lipophilicity window is desired to balance membrane permeability with aqueous solubility. Its Log D (pH 7.4) of -0.288 indicates partial ionization at physiological pH, a property often associated with favorable oral bioavailability. This compound should be prioritized over more polar des-ethyl analogs (estimated Log P < 0.1) when designing molecules intended for passive diffusion across lipid bilayers, such as CNS-penetrant candidates or intracellular target inhibitors.

Synthesis of Orthogonally Protected Building Blocks

The methyl ester functionality of this compound can be selectively hydrolyzed under basic conditions to yield the corresponding carboxylic acid (6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid, CAS 1444103-42-7) , while the C6-aminomethyl group remains available for amide bond formation or reductive amination. This orthogonal reactivity profile enables the sequential derivatization of the pyridine core without protecting group manipulation. For multi-step syntheses requiring acid-sensitive functional groups elsewhere in the molecule, the methyl ester offers superior stability compared to tert-butyl ester analogs (e.g., CAS 2248331-57-7), which would prematurely cleave under mild acidic conditions [2].

PNMT Assay Negative Control or Scaffold

Given its weak inhibition of PNMT (Ki = 1.11 mM) [3], this compound can serve as a reliable negative control in high-throughput screens for PNMT inhibitors, or as a chemically tractable scaffold for building focused libraries aimed at improving PNMT potency. The presence of the aminomethyl group provides a direct vector for amide coupling to introduce diverse fragments, while the C2-ethyl group mimics the hydrophobic moieties found in many PNMT inhibitors. Researchers developing assays for catecholamine biosynthesis pathways may find this compound useful for establishing baseline activity and validating assay sensitivity.

Foldamer and Oligoamide Synthesis Intermediate

Although the target compound itself has not been directly reported in foldamer literature, its close analog methyl 6-(aminomethyl)pyridine-2-carboxylate has been extensively utilized as monomer 'P' in aromatic oligoamide foldamers, where the aliphatic amine facilitates efficient amide couplings compared to aromatic amines [4]. The target compound, with its C2-ethyl group and C3-carboxylate, offers a regioisomeric alternative for constructing helical oligoamides with altered conformational properties and solubility profiles. This compound should be considered by researchers in supramolecular chemistry seeking to modulate foldamer folding stability and guest-binding properties through substitution pattern variation.

Application
Selection Property
Validation Focus
Lead optimization with balanced lipophilicity
Computed moderate lipophilicity window
Membrane permeability and aqueous solubility balance
Orthogonal protecting group strategies
Methyl ester cleavable under basic conditions
Compatibility with acid-sensitive synthetic intermediates
PNMT assay negative control or scaffold
Reported weak PNMT inhibition
Baseline activity and assay sensitivity verification
Foldamer and oligoamide synthesis intermediate
Regioisomeric pyridine scaffold (C2-ethyl, C3-ester)
Conformational properties and guest-binding modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.